molecular formula C15H17N3S B1208204 6-methyl-2-(methylthio)-N-phenyl-5-prop-2-enyl-4-pyrimidinamine

6-methyl-2-(methylthio)-N-phenyl-5-prop-2-enyl-4-pyrimidinamine

Cat. No. B1208204
M. Wt: 271.4 g/mol
InChI Key: ZIDHKBXHAVJWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-(methylthio)-N-phenyl-5-prop-2-enyl-4-pyrimidinamine is an aryl sulfide.

Scientific Research Applications

Antidiabetic Activity

Research has explored the antidiabetic effects of pyrimidine derivatives. A study by Abdel-Aziz, Hussein, and Abdel-Raheem (2011) synthesized a series of 4-amino-5-cyano-2-methyl/benzylthio (or substituted amino) 6-substituted phenyl pyrimidines, which were then evaluated for their antidiabetic effects in comparison with metformin, a reference drug (Abdel-Aziz, Hussein, & Abdel-Raheem, 2011).

Antimicrobial Applications

Another study focused on the antimicrobial activity of pyrimidine derivatives. El‐Wahab et al. (2015) synthesized compounds containing pyrimidine derivatives and evaluated their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste, demonstrating significant antimicrobial effects (El‐Wahab et al., 2015).

Insecticidal and Acaricidal Properties

Zhang et al. (2019) designed and synthesized a series of novel pyrimidinamine derivatives with insecticidal and acaricidal properties. Some compounds showed remarkable activity against certain pests, surpassing commercial insecticides in efficacy (Zhang et al., 2019).

Metabolic Transformations

Schocken, Mao, and Schabacker (1997) investigated the metabolic transformations of a fungicide, cyprodinil (4-cyclopropyl-6-methyl-N-phenyl-2-pyrimidinamine), by microbial cultures. They found that various microbial species readily metabolized cyprodinil, producing different metabolites (Schocken, Mao, & Schabacker, 1997).

Photophysical and Electrochemical Properties

Lo et al. (2003) synthesized and characterized luminescent cyclometalated iridium(III) diimine complexes, including pyrimidine derivatives. They explored their photophysical and electrochemical properties, finding applications in biological labeling (Lo et al., 2003).

Optical Properties

Hussain et al. (2020) conducted a study on the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives. They found that these compounds exhibited promising nonlinear optics (NLO) properties, suggesting their potential in optoelectronic applications (Hussain et al., 2020).

properties

Product Name

6-methyl-2-(methylthio)-N-phenyl-5-prop-2-enyl-4-pyrimidinamine

Molecular Formula

C15H17N3S

Molecular Weight

271.4 g/mol

IUPAC Name

6-methyl-2-methylsulfanyl-N-phenyl-5-prop-2-enylpyrimidin-4-amine

InChI

InChI=1S/C15H17N3S/c1-4-8-13-11(2)16-15(19-3)18-14(13)17-12-9-6-5-7-10-12/h4-7,9-10H,1,8H2,2-3H3,(H,16,17,18)

InChI Key

ZIDHKBXHAVJWKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)SC)NC2=CC=CC=C2)CC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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